Regioisomeric Scaffold Advantage: 2-Oxo-1,2-dihydroquinoline-4-carboxamide vs. 8-Hydroxyquinoline-7-carboxamide Series in Photosynthesis Inhibition
The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold (to which the target compound belongs) is regioisomerically distinct from the 8-hydroxyquinoline-7-carboxamide and 5-hydroxyquinoline-6-carboxamide series evaluated for photosynthesis-inhibiting activity. In the 8-hydroxyquinoline-7-carboxamide series (compounds 1–17), PET inhibition IC₅₀ values ranged from 4.8 µmol/L to >158 µmol/L depending on substitution, with the most active compound (5) showing IC₅₀ = 4.8 µmol/L, exceeding the standard DCMU at 1.9 µmol/L . In contrast, the 5-hydroxyquinoline-6-carboxamide regioisomer series (compounds 18–25) showed substantially weaker activity, with only compound 23 reaching IC₅₀ = 7.2 µmol/L . The 2-hydroxyquinoline-4-carboxamide scaffold represents a distinct regioisomeric arrangement with the carboxamide at the 4-position and hydroxyl at the 2-position, a topology that has been prioritized for anticancer (ESCC) rather than herbicidal screening programs [1].
| Evidence Dimension | Regioisomeric scaffold effect on photosynthetic electron transport (PET) inhibition potency |
|---|---|
| Target Compound Data | 2-Hydroxyquinoline-4-carboxamide scaffold: not tested in the photosynthesis inhibition panel; prioritized for ESCC antiproliferative screening [1] |
| Comparator Or Baseline | 8-Hydroxyquinoline-7-carboxamide series (most active: IC₅₀ = 4.8 µmol/L, compound 5); 5-Hydroxyquinoline-6-carboxamide series (most active: IC₅₀ = 7.2 µmol/L, compound 23). DCMU standard: IC₅₀ = 1.9 µmol/L |
| Quantified Difference | Regioisomeric position of hydroxyl and carboxamide groups determines target selectivity: 4-carboxamide/2-hydroxy topology directs toward anticancer applications, whereas 7-carboxamide/8-hydroxy topology favors herbicidal PET inhibition [1] |
| Conditions | Spinacia oleracea L. chloroplasts (PET inhibition); Chlorella vulgaris Beij. (chlorophyll reduction) for herbicidal series ; ESCC cell lines KYSE-30 and KYSE-270 for anticancer scaffold [1] |
Why This Matters
Scientific users selecting quinoline carboxamide scaffolds for anticancer programs should prioritize the 2-oxo-1,2-dihydroquinoline-4-carboxamide regioisomer based on demonstrated ESCC-relevant SAR, rather than purchasing 8-hydroxy or 5-hydroxy regioisomers that have been optimized for herbicidal applications.
- [1] Shahin MI, Lasheen DS, Abou El Ella DA, Abouzid KA, Neamati N. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Eur J Med Chem. 2018;155:516-530. View Source
